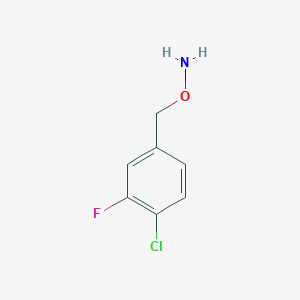

O-(4-Chloro-3-fluorobenzyl)hydroxylamine

Description

Contextual Significance of Substituted Hydroxylamines in Advanced Chemical Sciences

Substituted hydroxylamines, particularly N,N,O-trisubstituted variants, have garnered increasing attention in advanced chemical sciences, most notably in the field of drug discovery. nih.gov Historically, this class of compounds was often overlooked or excluded from small-molecule optimization programs due to concerns about potential mutagenicity and genotoxicity associated with the N-O bond. nih.gov However, recent research has distinguished between the toxic profiles of less substituted hydroxylamines and their more stable, trisubstituted counterparts. nih.gov

Modern studies have highlighted the role of trisubstituted hydroxylamines as effective bioisosteres for other functional groups, such as amines or branched alkyl units. nih.gov Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The hydroxylamine (B1172632) moiety has been shown to reduce lipophilicity without the significant increase in molecular weight that can hamper drug development. nih.gov This re-evaluation is opening new avenues for incorporating these functional groups into novel therapeutic agents.

Overview of the Research Landscape Surrounding O-(4-Chloro-3-fluorobenzyl)hydroxylamine

While direct and extensive research focusing exclusively on this compound is not widely published, its structural components suggest a significant potential for application in various research domains. The research landscape is best understood by examining studies on analogous compounds, such as other halogenated O-benzylhydroxylamines.

Derivatives of O-benzylhydroxylamine have been investigated for their potential as enzyme inhibitors. For instance, compounds like O-(4-Chlorobenzyl)hydroxylamine have been explored for their inhibitory activity against enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. The introduction of halogen atoms like chlorine and fluorine is a well-established strategy in medicinal chemistry to enhance binding affinity and modulate electronic properties. nih.govresearchgate.net The specific 4-chloro-3-fluoro substitution pattern on the benzyl (B1604629) ring of the title compound is designed to fine-tune these properties. Furthermore, O-substituted hydroxylamines are valuable reagents in organic synthesis, particularly for the preparation of oximes from aldehydes and ketones, which are stable intermediates for further chemical transformations. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| IUPAC Name | O-[(4-chloro-3-fluorophenyl)methyl]hydroxylamine |

| Structure | Aromatic compound with a chlorofluorobenzyl group attached to a hydroxylamine moiety via an oxygen atom. |

Note: Data is calculated based on the chemical structure, as extensive experimental data for this specific compound is not publicly available.

Scope and Academic Focus of the Research Inquiry

This article provides a focused academic inquiry into the chemical compound this compound. The scope is strictly limited to its chemical context, the significance of the broader class of substituted hydroxylamines, and the potential research avenues suggested by its structure and the activities of related compounds. The content will adhere to a scientific and technical framework, detailing its place within contemporary chemical research. This inquiry will not extend to dosage, administration, or specific safety and adverse effect profiles, as these fall outside the defined academic focus. The primary goal is to present a thorough and scientifically accurate overview based on the available chemical literature and principles of medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

O-[(4-chloro-3-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H7ClFNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 |

InChI Key |

YTMFTKIDJNCCGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CON)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for O 4 Chloro 3 Fluorobenzyl Hydroxylamine and Analogues

Established Synthetic Pathways to O-Benzylhydroxylamines

The preparation of O-benzylhydroxylamines is commonly achieved through a robust and well-documented synthetic sequence involving the O-alkylation of a protected hydroxylamine (B1172632) equivalent, followed by a deprotection step. Among the most reliable methods is the use of N-hydroxyphthalimide as the hydroxylamine source, which is subsequently alkylated and deprotected.

The Mitsunobu reaction is a versatile and widely employed method for the O-alkylation of N-hydroxyphthalimide with a broad range of primary and secondary alcohols. researchgate.net This reaction proceeds via a dehydrative condensation mechanism, typically facilitated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

A general procedure for this transformation involves dissolving the alcohol precursor, in this case, (4-chloro-3-fluorophenyl)methanol, along with N-hydroxyphthalimide and triphenylphosphine in an appropriate anhydrous solvent, such as tetrahydrofuran (B95107) (THF). chemicalbook.com The mixture is cooled, often to 0 °C, before the dropwise addition of the azodicarboxylate. chemicalbook.com The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by techniques like thin-layer chromatography (TLC). The reaction forms an N-O bond, yielding the intermediate N-(4-Chloro-3-fluorobenzyloxy)phthalimide. The choice of reagents and solvent is crucial for the reaction's success, with anhydrous conditions being paramount to prevent hydrolysis of the intermediates.

Once the N-alkoxyphthalimide intermediate is formed, the phthalimide (B116566) group, which serves as a protecting group for the hydroxylamine moiety, must be removed to yield the desired O-substituted hydroxylamine. The most common and effective method for this deprotection is hydrazinolysis. chemicalbook.comnih.gov

This step is often carried out by adding hydrazine (B178648) monohydrate directly to the reaction mixture following the completion of the Mitsunobu reaction. chemicalbook.com The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) precipitate and the release of the free O-alkylhydroxylamine. The solid phthalhydrazide can be easily removed by filtration. chemicalbook.com Alternative reagents for this cleavage include methylamine, which results in the formation of a different, soluble by-product. documentsdelivered.com Following the removal of the phthalhydrazide, the resulting free hydroxylamine is typically converted to a more stable salt, such as a hydrochloride salt, by treatment with an acid like hydrogen chloride in an ethereal solution. chemicalbook.comnih.gov This facilitates purification and improves the shelf-life of the final product.

Precursor Synthesis and Halogenated Benzyl (B1604629) Alcohol Routes

The synthesis of the target compound, O-(4-Chloro-3-fluorobenzyl)hydroxylamine, is critically dependent on the availability of the key precursor, 4-chloro-3-fluorobenzyl alcohol. This halogenated benzyl alcohol can be synthesized through established organometallic or reduction pathways. A common and direct route involves the reduction of the corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid, or its ester derivative.

Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF are typically used to reduce the carboxylic acid or ester functionality to the primary alcohol. nih.gov The reaction involves the portion-wise addition of the reducing agent to a solution of the acid or ester at a reduced temperature, followed by stirring under reflux to drive the reaction to completion. nih.gov

Alternatively, biocatalytic methods offer a greener approach to producing substituted benzyl alcohols. worldwidejournals.com The reduction of the corresponding aldehyde, 4-chloro-3-fluorobenzaldehyde, using whole-cell biocatalysts like Baker's Yeast (Saccharomyces cerevisiae) can provide the desired alcohol under mild, environmentally friendly conditions. worldwidejournals.com These enzymatic reductions are known for their high chemo- and regioselectivity.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Maximizing the yield and purity of this compound requires careful optimization of the synthetic protocol, particularly the Mitsunobu reaction and the subsequent workup. Key parameters that influence the outcome include the choice of reagents, solvent, temperature, and reaction time. For instance, while triphenylphosphine is commonly used, polymer-supported phosphines can be employed to simplify purification by allowing for the easy removal of the resulting phosphine oxide by filtration. The selection of the azodicarboxylate (DIAD vs. DEAD) can also impact reactivity and ease of handling.

The table below illustrates a hypothetical optimization study for the Mitsunobu reaction step, showcasing how systematic variation of parameters can lead to improved yields.

| Entry | Azodicarboxylate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DEAD | DCM | 25 | 65 |

| 2 | DIAD | DCM | 25 | 72 |

| 3 | DIAD | THF | 0 to 25 | 81 |

| 4 | DIAD | Toluene | 25 | 75 |

| 5 | DIAD | THF | -20 to 25 | 78 |

This table represents a conceptual optimization study. DCM: Dichloromethane (B109758), THF: Tetrahydrofuran.

The data suggest that using DIAD in THF with an initial temperature of 0°C provides the optimal yield. chemicalbook.com Purification strategies are also vital. After deprotection, washing the final hydrochloride salt with a solvent like dichloromethane can effectively remove contaminating by-products such as diisopropyl hydrazinodicarboxylate. chemicalbook.com

Novel Approaches and Sustainable Synthetic Strategies for Hydroxylamine Derivatives

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of hydroxylamines and their derivatives, aiming to reduce waste, avoid hazardous reagents, and improve atom economy.

One innovative approach is the ketone-mediated electroreduction of nitrate (B79036) to produce hydroxylamine. nih.govacs.org This method uses a copper-based catalyst and an in-situ trapping agent like cyclopentanone (B42830) to capture the hydroxylamine as an oxime, preventing its over-reduction to ammonia (B1221849). nih.govacs.org The hydroxylamine can then be released by hydrolysis, and the ketone can be regenerated.

Another green chemistry approach involves the use of nanoporous bimetallic hybrid catalysts for the ammoximation of aliphatic ketones with ammonia and hydrogen peroxide to produce ketoximes, which are then hydrolyzed to hydroxylamine salts. google.com This method boasts high efficiency and product purity, with the potential for catalyst recycling. google.com

Metal-free strategies are also gaining prominence. A PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling between N-hydroxyphthalimide and aryl ketones has been developed for the synthesis of N-alkoxyphthalimide products, avoiding the need for transition metal catalysts. nih.gov Furthermore, the use of task-specific ionic liquids as both solvent and catalyst has been shown to enable the preparation of N,N-disubstituted hydroxylamines under green reaction conditions. organic-chemistry.org

The following table compares traditional methods with some of these novel, more sustainable strategies.

| Strategy | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (Mitsunobu/Hydrazinolysis) | PPh₃, DIAD, N-Hydroxyphthalimide, Hydrazine | Well-established, high-yielding, broad substrate scope | Stoichiometric by-products (phosphine oxide, hydrazide), use of hazardous hydrazine |

| Electroreduction of Nitrate | Copper catalyst, electricity, nitrate source, ketone | Sustainable, uses simple feedstocks, avoids hazardous reagents | Requires specialized electrochemical setup, potential for over-reduction |

| Catalytic Ammoximation | Bimetallic catalyst, H₂O₂, ammonia, ketone | Green (H₂O as by-product), high purity, recyclable catalyst | Multi-step process from ketone to hydroxylamine |

| Metal-Free CDC | PIDA, N-Hydroxyphthalimide, aryl ketone | Avoids transition metals, operational simplicity | Uses a stoichiometric oxidant (PIDA) |

These novel methods represent significant progress towards the development of more environmentally benign and efficient syntheses for hydroxylamine derivatives, which could be adapted for the production of complex targets like this compound.

Chemical Reactivity and Transformation Mechanisms of O 4 Chloro 3 Fluorobenzyl Hydroxylamine

Fundamental Reactivity of the Hydroxylamine (B1172632) Functional Group

The hydroxylamine moiety is characterized by the presence of adjacent nitrogen and oxygen atoms, both possessing lone pairs of electrons. This "alpha effect," where a neighboring atom with lone pairs enhances nucleophilicity, makes the nitrogen of O-substituted hydroxylamines a potent nucleophile.

The oxidation of O-alkylhydroxylamines can lead to several products depending on the oxidant and reaction conditions. While the oxidation of primary amines can yield a variety of products, the oxidation of O-substituted hydroxylamines is more specific. The nitrogen atom is susceptible to oxidation, which can result in the formation of nitroso compounds and oximes.

In biological systems, the oxidation of hydroxylamine is a key step in nitrification, often proceeding to nitrite. orientjchem.orgnih.gov In synthetic chemistry, controlled oxidation of N,N-dialkylhydroxylamines is known to produce nitrones. researchgate.net For an O-alkylhydroxylamine like O-(4-Chloro-3-fluorobenzyl)hydroxylamine, oxidation could potentially lead to the corresponding oxime of the benzyl (B1604629) group, although this is a less common transformation compared to its reaction with external carbonyls. More vigorous oxidation could lead to cleavage of the N-O bond. Some N-substituted hydroxylamines can be oxidized to nitroxide radicals, which are kinetically stable if bulky substituents are present. researchgate.net

Table 1: Potential Oxidation Products of O-Alkylhydroxylamines

| Oxidant Type | Potential Product(s) | Mechanism Pathway |

| Mild Oxidants (e.g., TEMPO) | Nitrones, Oximes | Two-electron oxidation |

| Strong Oxidants (e.g., KMnO₄) | Cleavage products | C-N and N-O bond scission |

| Heme Iron | Radical species | Single electron transfer |

This compound readily undergoes acylation on the nitrogen atom when treated with acylating agents such as acyl chlorides or anhydrides. libretexts.orgyoutube.com This reaction, a nucleophilic acyl substitution, results in the formation of N-acyl-O-benzylhydroxylamine derivatives, which are a class of hydroxamic acids.

The mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion to form a protonated intermediate, which is then deprotonated (often by a mild base like pyridine (B92270) or another molecule of the hydroxylamine) to yield the final N-acyl product. To ensure chemoselectivity for N-acylation over O-acylation in molecules that also contain hydroxyl groups, the reaction can be performed under acidic conditions, which protonates the more basic amino group and prevents it from reacting. nih.gov

General Acylation Reaction: R-COCl + H₂NO-CH₂-Ar → R-CONH-O-CH₂-Ar + HCl (where Ar = 4-Chloro-3-fluorophenyl)

This reaction is fundamental in peptide synthesis and the creation of various biologically active molecules. researchgate.net

Formation of Oximes with Carbonyl Compounds

One of the most characteristic reactions of O-substituted hydroxylamines is their condensation with aldehydes and ketones to form O-substituted oximes. wikipedia.orgbyjus.com This reaction is a reliable method for forming a C=N double bond and is widely used in organic synthesis and bioconjugation. nih.govrsc.org

The reaction proceeds via a two-step mechanism:

Nucleophilic Addition: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal. nih.gov

Dehydration: The hemiaminal intermediate is then dehydrated (loses a molecule of water) to form the final stable oxime product with a C=N double bond. masterorganicchemistry.com

The formation of oximes is highly dependent on the pH of the reaction medium. nih.govyoutube.com The reaction rate is generally fastest under weakly acidic conditions, typically around pH 4.5. nih.gov

At low pH (strongly acidic): The hydroxylamine nucleophile becomes protonated on the nitrogen atom (R-ONH₃⁺). This protonated form is no longer nucleophilic, which slows down or prevents the initial addition step. nih.gov

At high pH (neutral or basic): The initial nucleophilic attack occurs, but the subsequent dehydration of the hemiaminal intermediate, which is the rate-determining step, is not efficiently catalyzed. nih.govrsc.org Acid catalysis is required to protonate the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).

The reaction can be significantly accelerated by catalysts. Aniline and its derivatives are known to act as effective nucleophilic catalysts by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then displaced by the hydroxylamine. rsc.org

Table 2: Influence of pH on Oxime Formation Rate

| pH Range | Protonation State of Hydroxylamine | Rate-Limiting Step | Overall Reaction Rate |

| < 3 | Primarily R-ONH₃⁺ (non-nucleophilic) | Nucleophilic attack | Slow |

| 4 - 6 | Equilibrium between R-ONH₂ and R-ONH₃⁺ | Dehydration of hemiaminal | Fast (Optimal) |

| > 7 | Primarily R-ONH₂ (nucleophilic) | Acid-catalyzed dehydration | Slow |

When this compound reacts with an unsymmetrical ketone, the formation of a single regioisomer is typical since the reaction occurs at the carbonyl carbon. However, the resulting C=N double bond can exist as two different geometric stereoisomers, designated as E and Z. wikipedia.org

The stereochemical outcome of the reaction can be influenced by several factors, including the steric bulk of the substituents on the carbonyl compound and the reaction conditions. Often, a mixture of E and Z isomers is formed, which may equilibrate over time, especially under the influence of the reagents used for oximation. thieme-connect.com The E isomer is frequently the thermodynamically more stable product. nih.gov

Specific reaction conditions have been developed to selectively synthesize one isomer over the other. For example, using catalysts like CuSO₄ or K₂CO₃ under mild, solid-state conditions has been shown to provide high stereoselectivity. thieme-connect.comthieme-connect.comresearchgate.net Furthermore, a mixture of isomers can often be converted predominantly to the more stable E isomer by treatment with a protic or Lewis acid under anhydrous conditions, which precipitates the E isomer as an immonium salt. google.com

Participation in Multicomponent Reactions and Annulation Processes

O-substituted hydroxylamines are valuable reactants in multicomponent reactions (MCRs) and annulation (ring-forming) processes, which allow for the efficient construction of complex heterocyclic structures in a single step. beilstein-journals.org

A common application is the synthesis of isoxazoles and their derivatives. For instance, hydroxylamine can react with 1,3-dicarbonyl compounds to form isoxazoles through a condensation-cyclization-dehydration sequence. youtube.com Similarly, three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride can yield substituted isoxazol-5(4H)-ones. mdpi.com In these processes, the hydroxylamine acts as a dinucleophile, with the nitrogen first forming an oxime and the oxygen later participating in ring closure.

O-alkylhydroxylamines can also be used to prepare precursors for electrophilic cyclization. For example, reacting an O-methyl oxime of a 2-alkyn-1-one with an electrophile like iodine monochloride (ICl) leads to the formation of a substituted 4-haloisoxazole. organic-chemistry.orgorganic-chemistry.org This highlights the versatility of the oxime functionality in directing further chemical transformations to build complex heterocyclic systems, a reactivity profile shared by this compound.

Mechanisms of Halogen-Mediated Reactivity in the Aryl Moiety

The reactivity of the aryl moiety in this compound is significantly influenced by the presence of two halogen substituents, a chlorine atom at the C4 position and a fluorine atom at the C3 position. These halogens, along with the O-benzylhydroxylamine group at the C1 position, dictate the electronic and steric environment of the benzene (B151609) ring, thereby governing its susceptibility to various transformation mechanisms. The interplay of inductive and resonance effects of these substituents determines the regioselectivity and rate of reactions involving the halogen atoms.

The primary mechanisms through which the halogen atoms on the aryl ring of this compound can participate in chemical transformations are nucleophilic aromatic substitution (SNAr) and, to a lesser extent under specific conditions, electrophilic aromatic substitution and halogen migration reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a principal pathway for the transformation of aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing by induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. minia.edu.eglibretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The relative reactivity of the two halogen atoms as leaving groups in an SNAr reaction is a crucial consideration. Generally, in nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.comyoutube.com The bond to the more electronegative atom is more polarized, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluorine is often a better leaving group than chlorine in SNAr reactions, a trend opposite to that observed in SN1 and SN2 reactions. youtube.com

A nucleophile can attack the carbon bearing the chlorine (C4) or the fluorine (C3). Attack at C4 would lead to the displacement of the chloride ion, while attack at C3 would result in the displacement of the fluoride (B91410) ion. The relative stability of the corresponding Meisenheimer complexes will determine the preferred reaction pathway.

Electrophilic Aromatic Substitution (EAS)

While the aryl ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the inductive effects of the halogens and the oxygen atom of the hydroxylamine moiety, reactions can still occur under forcing conditions. minia.edu.egmasterorganicchemistry.com Halogens are known as deactivating, yet ortho-, para-directing groups in EAS. chemistrytalk.orgpitt.edu This is because while they withdraw electron density from the ring inductively, they can donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. csbsju.eduorganicchemistrytutor.com

In this molecule, the directing effects of the three substituents must be considered collectively. The O-benzylhydroxylamine group is an ortho-, para-director. The fluorine at C3 is also ortho-, para-directing, and the chlorine at C4 is ortho-, para-directing. The positions ortho to the O-benzylhydroxylamine group are C2 and C6. The position para to it is C4, which is already substituted with chlorine. The positions ortho to the fluorine at C3 are C2 and C4. The position para to it is C6. The positions ortho to the chlorine at C4 are C3 and C5. The position para to it is C1, which is substituted. Therefore, the positions most activated for electrophilic attack would likely be C2 and C6, where the directing effects of the O-benzylhydroxylamine and the fluorine atom are cooperative.

Halogen Dance Reactions

Under strongly basic conditions, aryl halides can undergo a "halogen dance" reaction, which involves the migration of a halogen atom to a different position on the aromatic ring. wikipedia.orgscribd.com This reaction proceeds through a series of deprotonation and halogenation steps, driven by the formation of a more stable aryl anion intermediate. researchgate.net For this compound, the presence of two different halogens could potentially lead to complex rearrangements, although such reactions typically require specific and often harsh conditions, such as the use of very strong bases like lithium amides. researchgate.netclockss.org The fluorine and chlorine atoms are generally considered poor migrating groups compared to bromine and iodine. clockss.org

| Reaction Type | Potential Reaction Site(s) | Key Mechanistic Features | Influencing Factors | Expected Outcome |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 (bearing Cl), C3 (bearing F) | Formation of a resonance-stabilized Meisenheimer complex (carbanionic intermediate). libretexts.orgyoutube.com | Strength of the nucleophile; stability of the Meisenheimer complex; relative leaving group ability (F > Cl). youtube.com | Substitution of either Cl or F by the nucleophile. Displacement of F is often kinetically favored. |

| Electrophilic Aromatic Substitution (EAS) | C2, C6 | Formation of a resonance-stabilized arenium ion (cationic intermediate). csbsju.eduorganicchemistrytutor.com | Deactivating inductive effects of halogens and oxygen; ortho-, para-directing effects of all substituents. chemistrytalk.orgpitt.edu | Substitution of a hydrogen atom by an electrophile, primarily at positions C2 and C6. Requires strong electrophiles and potentially harsh conditions. |

| Halogen Dance | Migration of Cl or F | Deprotonation to form an aryl anion followed by intermolecular halogen transfer. wikipedia.orgresearchgate.net | Requires a very strong base; thermodynamic stability of the intermediate aryl anions. scribd.com | Isomerization to a different positional isomer of the chloro-fluoro-substituted benzylhydroxylamine. Less likely for Cl and F compared to heavier halogens. clockss.org |

Computational and Theoretical Investigations of O 4 Chloro 3 Fluorobenzyl Hydroxylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. ijcce.ac.irrsc.org For O-(4-Chloro-3-fluorobenzyl)hydroxylamine, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy arrangement of its atoms.

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. multidisciplinaryjournals.com For this compound, the distribution of HOMO and LUMO across the molecule would indicate the likely sites for electron donation and acceptance in chemical reactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity, chemical hardness, and global softness. Such parameters help in comparing the reactivity of the molecule with other related compounds.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.3 eV |

| Dipole Moment | Measure of Molecular Polarity | 2.5 Debye |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. nih.govijcce.ac.ir It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (N-H) | 1.85 |

| LP (N) | σ* (C-O) | 2.50 |

| π (C-C)ring | π* (C-C)ring | 20.10 |

| LP (Cl) | σ* (C-C)ring | 0.75 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors on the map indicate regions of varying potential:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs on oxygen, nitrogen, and fluorine atoms).

Blue: Regions of positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack (e.g., hydrogen atoms of the hydroxylamine (B1172632) group).

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potential around the oxygen and nitrogen atoms of the hydroxylamine group and the fluorine atom on the benzyl (B1604629) ring, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the -NH2 group would exhibit positive potential, making them susceptible to attack by nucleophiles or acting as hydrogen bond donors. nih.gov

Conformational Preference and Potential Energy Surface Analysis

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. This is often achieved by constructing a Potential Energy Surface (PES) by systematically rotating one or more key dihedral angles and calculating the energy at each step. researchgate.netrsc.org

For this compound, critical dihedral angles would include the C-C-O-N and Ar-C-C-O angles. A relaxed PES scan, where all other geometrical parameters are optimized at each step of the rotation, reveals the energy minima corresponding to stable conformers and the energy barriers separating them. mdpi.comchemrxiv.org The global minimum on the PES represents the most stable and likely most populated conformation of the molecule in the gas phase. This information is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.

Molecular Dynamics Simulations of Compound-Target Interactions

While quantum calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov If a biological target for this compound is identified (e.g., an enzyme or receptor), MD simulations can model the compound-target complex.

Starting from a docked pose, the simulation calculates the trajectories of all atoms in the system by solving Newton's equations of motion. This provides detailed information on:

Binding Stability: Whether the compound remains stably bound in the target's active site over the simulation time.

Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex, and how they evolve over time.

Conformational Changes: How the compound and the target protein adapt their conformations upon binding.

MD simulations are essential for validating docking results and providing a more realistic picture of the binding event, which is critical in drug design and discovery.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly those based on DFT, are highly effective at predicting various spectroscopic properties of molecules. ijcce.ac.ir By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. mdpi.com Comparing these predicted spectra with experimental data serves as a powerful method for structural confirmation. Specific vibrational modes can be assigned to calculated frequencies, such as C-H stretching, C=C ring vibrations, C-Cl stretching, C-F stretching, and N-H bending, providing a detailed understanding of the molecule's vibrational characteristics.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations provide valuable support for the assignment of experimental NMR signals, helping to confirm the chemical structure of this compound. Discrepancies between calculated and experimental spectra can often be rationalized by considering environmental factors like solvent effects, which can also be incorporated into more advanced theoretical models.

| Vibrational Mode | Assignment | Predicted Wavenumber (cm-1) |

|---|---|---|

| ν(N-H) | N-H symmetric/asymmetric stretching | 3350 - 3450 |

| ν(C-H)Ar | Aromatic C-H stretching | 3050 - 3150 |

| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |

| ν(C-F) | C-F stretching | 1100 - 1250 |

| ν(C-Cl) | C-Cl stretching | 700 - 850 |

Mechanistic Elucidation of Indoleamine 2,3 Dioxygenase Ido1 Inhibition by O Alkylhydroxylamines

O-(4-Chloro-3-fluorobenzyl)hydroxylamine as an IDO1 Inhibitor

This compound belongs to a class of rationally designed O-alkylhydroxylamine inhibitors of IDO1. The fundamental design of these inhibitors is rooted in mimicking a proposed alkylperoxy transition or intermediate state that occurs during the catalytic cycle of IDO1. nih.govnih.gov The parent compound of this series, O-benzylhydroxylamine, was discovered to be a sub-micromolar inhibitor of IDO1. nih.gov

Subsequent structure-activity relationship (SAR) studies involving over forty derivatives of O-benzylhydroxylamine led to significant improvements in inhibitory potency. A key finding from these studies was that the addition of halogen atoms to the meta position of the aromatic ring enhanced the compound's efficacy. This compound is a result of this optimization, incorporating both a chloro and a fluoro substituent on the benzyl (B1604629) ring. nih.gov Research has demonstrated that these halogenated derivatives are among the most potent compounds in the O-alkylhydroxylamine series, exhibiting nanomolar-level cell-based potency. nih.govnih.gov

The inhibitory characteristics of this class of compounds have been confirmed through detailed enzyme inhibition studies. For instance, two of the most potent O-alkylhydroxylamine inhibitors demonstrated Ki values of 164 nM and 154 nM. nih.gov

Heme-Iron Coordination and Alkylperoxy Mimicry

The catalytic activity of IDO1 is dependent on a heme cofactor, where an iron atom plays a central role in binding molecular oxygen and catalyzing the oxidation of tryptophan. nih.gov There is substantial evidence suggesting that the catalytic mechanism proceeds through a heme-iron bound alkylperoxy transition or intermediate state. nih.govnih.govnih.gov

The O-alkylhydroxylamine class of inhibitors, including this compound, were designed as stable structural mimics of this transient alkylperoxy species. nih.govnih.gov The primary mechanism of action for these inhibitors is their ability to directly coordinate with the heme iron within the active site of the IDO1 enzyme. This interaction is a key determinant of their inhibitory activity. Spectroscopic studies have confirmed that these monoaryl hydroxylamine (B1172632) compounds indeed inhibit IDO1 by coordinating to the heme iron. nih.gov

Analysis of Binding Modes within the Enzyme Active Site

To understand the potential binding modes of O-alkylhydroxylamines within the IDO1 active site, computational docking studies have been performed. nih.gov While specific crystallographic data for this compound is not detailed in the provided sources, docking studies on the parent compound, O-benzylhydroxylamine, offer valuable insights. These studies predicted two equally plausible binding orientations for the unsubstituted inhibitor. nih.gov

One predicted binding mode places the inhibitor in the interior of the active site cavity, in proximity to residues such as Phenylalanine 163 (F163) and Serine 167 (S167). The second plausible orientation positions the inhibitor at the entrance of the cavity, situated between Phenylalanine 226 (F226) and the heme propionate (B1217596) group. nih.gov It is through such interactions within the active site, coupled with the direct coordination to the heme iron, that O-alkylhydroxylamines are thought to exert their inhibitory effect. The specific substitutions on the benzyl ring, such as the 4-chloro and 3-fluoro groups, are believed to further optimize these interactions, leading to the observed increase in potency. nih.gov

Ligand Efficiency and Potency Correlates in Enzyme Inhibition

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a compound per heavy atom. It is considered an important indicator for the successful development of a drug candidate. The O-alkylhydroxylamine series of IDO1 inhibitors, including the most potent halogenated derivatives, exhibit high ligand efficiency values. nih.govnih.gov

For two of the most potent O-alkylhydroxylamines, which are structurally related to this compound, the calculated ligand efficiencies were found to be 0.93 for both compounds. nih.gov This high ligand efficiency, coupled with their nanomolar potency, underscores the promise of this structural class. The simplicity of their molecular structure combined with excellent cellular activity makes them attractive candidates for further biological exploration and potential therapeutic applications. nih.govnih.govnih.gov

| Compound Class | Feature | Value | Reference |

| O-alkylhydroxylamines | Ki of potent examples | 154 - 164 nM | nih.gov |

| O-alkylhydroxylamines | Ligand Efficiency | ~0.93 | nih.gov |

Molecular Basis of Selectivity and Specificity for IDO1

Given that the primary mechanism of action for O-alkylhydroxylamines is coordination with heme iron, a feature common to many enzymes, the selectivity of these inhibitors is a valid consideration. nih.gov To address this, selectivity studies have been conducted on representative compounds from this class. nih.gov

The research investigated the inhibitory activity of two of the top O-alkylhydroxylamine compounds against two other heme-containing enzymes: catalase and Cytochrome P450 3A4 (CYP3A4). The results indicated that neither of the tested compounds showed inhibition of catalase. This lack of inhibition might be attributed to the small size of catalase's natural substrate, hydrogen peroxide. Importantly, this finding demonstrates that the inhibitory activity of these O-alkylhydroxylamines is not indiscriminate across all heme-containing enzymes. nih.gov While these initial studies provide a foundational understanding of selectivity, further investigations against more closely related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), would be necessary to fully elucidate the molecular basis of their specificity for IDO1. nih.gov

Applications in Advanced Organic Synthesis

O-(4-Chloro-3-fluorobenzyl)hydroxylamine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the presence of the reactive O-N bond and the substituted benzyl (B1604629) group. The aminooxy functionality serves as a potent nucleophile, readily reacting with electrophilic centers, most notably carbonyl groups of aldehydes and ketones, to form stable oxime ethers. This reactivity is fundamental to its role in various synthetic transformations.

The synthesis of O-substituted hydroxylamines, in general, can be achieved through methods such as the alkylation of N-hydroxyphthalimide followed by hydrazinolysis. For instance, the synthesis of a related compound, O-(3-Fluoro-benzyl)-hydroxylamine hydrochloride, involves the reaction of 3-fluorobenzyl alcohol with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate, followed by treatment with hydrazine (B178648) and subsequent conversion to the hydrochloride salt. A similar strategy could be employed for the preparation of this compound.

Table 1: General Synthesis of O-Arylmethyl Hydroxylamines

| Step | Reagents | Purpose |

|---|---|---|

| 1 | Arylmethyl alcohol, N-hydroxyphthalimide, PPh₃, DIAD | Formation of N-(arylmethoxy)phthalimide |

| 2 | Hydrazine monohydrate | Cleavage of the phthalimide (B116566) group |

This versatility allows for the introduction of the 4-chloro-3-fluorobenzoxyamino moiety into a wide array of molecular scaffolds, which can then be further elaborated.

Construction of Complex Heterocyclic Systems

O-substituted hydroxylamines are pivotal in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. While direct examples involving this compound are not extensively documented, the known reactivity of hydroxylamines suggests its utility in constructing rings such as isoxazoles, isoxazolines, and other related heterocycles.

For example, the reaction of hydroxylamine (B1172632) derivatives with α,β-unsaturated ketones can lead to the formation of isoxazolines. Furthermore, cycloaddition reactions involving nitrones, which can be generated in situ from hydroxylamines, are a powerful tool for constructing five-membered heterocyclic rings. The reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride, for instance, has been shown to yield coumarino[3,4-d]isoxazole among other products, demonstrating the propensity of hydroxylamines to participate in cyclization reactions to form complex fused heterocyclic systems. orientjchem.orgresearchgate.net

Role in the Synthesis of Substituted Aromatics and Nitrogen-Containing Compounds

The 4-chloro-3-fluorobenzyl group within the molecule can influence the electronic properties of the aromatic ring, potentially directing further substitutions. However, the primary role of this compound in the synthesis of substituted aromatics is likely as a precursor to nitrogen-containing functionalities on an aromatic ring.

The formation of oxime ethers with aromatic aldehydes and ketones introduces a nitrogen-containing side chain. These oximes can then undergo various transformations. For example, the Beckmann rearrangement of ketoximes provides a route to amides, which are fundamental functional groups in a vast number of organic molecules, including pharmaceuticals and polymers.

The synthesis of various nitrogen-containing compounds is a key application of hydroxylamine derivatives. Their ability to act as nitrogen nucleophiles allows for the formation of C-N bonds, a crucial step in the assembly of many biologically active molecules.

Strategic Use in Functional Group Interconversions and Derivatizations

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to achieve a desired molecular architecture. This compound can be employed in several such transformations.

The most prominent application is the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding oxime ethers. This reaction is not only a method for protecting the carbonyl group but also serves as a starting point for further synthetic manipulations.

Table 2: Functional Group Interconversions via Oxime Ethers

| Starting Functional Group | Reagent | Product Functional Group | Transformation |

|---|---|---|---|

| Aldehyde/Ketone | This compound | Oxime Ether | Protection/Derivatization |

| Ketoxime Ether | Acid catalyst | Amide | Beckmann Rearrangement |

Derivatization with reagents like this compound is also a widely used technique in analytical chemistry. The conversion of volatile or thermally labile carbonyl compounds into more stable and detectable oxime ethers is crucial for techniques such as gas chromatography (GC). While specific applications of the title compound in this context are not detailed in the literature, analogous fluorinated benzylhydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, are well-established derivatizing agents for the analysis of keto steroids and other carbonyl-containing compounds. rsc.org The presence of halogen atoms in the benzyl group of this compound would likely enhance its utility in analytical methods that employ electron capture detection (ECD), a highly sensitive technique for halogenated compounds.

Advanced Analytical Methodologies Employing Hydroxylamine Derivatives

Derivatization Reagents for Carbonyl Compounds in Analytical Chemistrysigmaaldrich.comnih.gov

Derivatization is a technique that chemically modifies a compound to produce a new compound with properties that are more suitable for a specific analytical method. nih.gov For carbonyl compounds, derivatization is often essential to improve their volatility, thermal stability, and detectability, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). gcms.cz Hydroxylamine (B1172632) derivatives are a class of reagents that react with the carbonyl group of aldehydes and ketones to form stable oxime derivatives. ddtjournal.com This reaction is highly specific and efficient, making it a cornerstone of carbonyl analysis.

Among the various hydroxylamine derivatives, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) has gained widespread use as a derivatizing agent for carbonyl compounds. fishersci.com The pentafluorobenzyl group in PFBHA offers several distinct advantages for spectrometric analysis, especially in techniques coupled with mass spectrometry (MS) and electron capture detection (ECD).

The key benefits of using PFBHA include:

Enhanced Sensitivity: The highly electronegative fluorine atoms in the PFBHA molecule make the resulting oxime derivatives extremely sensitive to electron capture detection, allowing for the analysis of carbonyl compounds at trace and ultra-trace levels. nih.gov

Improved Volatility and Thermal Stability: Derivatization with PFBHA increases the volatility and thermal stability of the target analytes, making them amenable to analysis by gas chromatography. gcms.cz

High Reactivity: PFBHA reacts readily and specifically with carbonyl groups under mild conditions to form stable oxime products. nih.gov

Distinct Mass Spectra: The PFBHA-derivatized compounds produce characteristic mass spectra, facilitating their identification and quantification in complex matrices.

PFBHA is a versatile reagent used for the detection of a wide array of carbonyl-containing compounds, including keto-steroids, carbohydrates, prostaglandins, and various aldehydes and ketones. fishersci.comscientificlabs.co.uk

The reaction between a carbonyl compound and a hydroxylamine derivative, such as PFBHA, results in the formation of an oxime. nih.gov This chemical transformation significantly enhances the analytical performance for several reasons:

Improved Chromatographic Separation: The conversion of polar carbonyl compounds into less polar and more volatile oxime derivatives improves their separation on chromatographic columns, particularly in gas chromatography. gcms.cz The resulting oximes can often be separated into their (E) and (Z) stereoisomers, which can provide additional structural information. nih.gov

Enhanced Mass Spectrometric Ionization: The introduction of the PFBHA moiety, with its electron-capturing properties, significantly enhances the ionization efficiency in negative chemical ionization mass spectrometry (NCI-MS). nih.gov For electrospray ionization (ESI), the addition of a chargeable group through derivatization can improve ionization efficiency. ddtjournal.com

Increased Molecular Weight: The formation of oximes increases the molecular weight of the analytes, which can be advantageous in mass spectrometry by shifting the mass-to-charge ratio (m/z) to a higher, less crowded region of the spectrum, thereby reducing background interference.

The stability of the formed oximes is a critical factor for reliable analysis. PFBHA oximes are known for their stability during chromatographic analysis.

Strategies for Pre- and Post-Column Derivatization in Liquid Chromatographywookhplc.comresearchgate.netactascientific.com

In liquid chromatography, derivatization can be performed either before the chromatographic separation (pre-column) or after the separation but before detection (post-column). wookhplc.comactascientific.com Both strategies have their own set of advantages and disadvantages.

Pre-column derivatization involves reacting the analytes with the derivatizing reagent prior to injection into the HPLC system. wookhplc.com

Advantages:

Allows for more flexible reaction conditions (e.g., heating, longer reaction times). wookhplc.com

Excess reagent and by-products can be removed before analysis, preventing interference with the separation.

A wider range of reagents can be used.

Disadvantages:

The potential for the formation of multiple derivative products for a single analyte can complicate the chromatogram. wookhplc.com

The derivatives must be stable throughout the chromatographic run.

The process can be more labor-intensive and may require additional sample preparation steps. wookhplc.com

Post-column derivatization involves the addition of the derivatizing reagent to the column effluent, with the reaction occurring in a post-column reactor before the flow reaches the detector. wookhplc.com

Advantages:

No interference from the derivatizing reagent during the separation.

Reaction conditions can be optimized for detection without affecting the chromatography.

Suitable for automating the analysis of unstable compounds.

Disadvantages:

Requires specialized equipment, including a reagent pump and a reaction coil, which can increase instrument complexity. wookhplc.com

The reaction must be rapid and complete in the time it takes for the analyte to travel from the column to the detector.

The reagent and reaction by-products must not interfere with the detection of the derivatized analyte.

The choice between pre- and post-column derivatization depends on the specific analyte, the complexity of the sample matrix, and the desired analytical outcome. wookhplc.comactascientific.com

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

|---|---|---|

| Timing of Reaction | Before chromatographic separation wookhplc.com | After chromatographic separation wookhplc.com |

| Reaction Conditions | More flexible (e.g., heating, longer times) wookhplc.com | Must be rapid and complete wookhplc.com |

| Excess Reagent | Can be removed before injection | Present in the detector |

| Instrumentation | Standard HPLC system | Requires additional pump and reactor wookhplc.com |

| Potential Issues | Formation of multiple derivatives, derivative instability wookhplc.com | Band broadening, reagent interference |

| Typical Applications | Analysis of amino acids, carbonyls researchgate.net | Analysis of carbohydrates, mycotoxins |

Applications in Trace Analysis of Metabolites and Environmental Contaminants

Derivatization with hydroxylamine derivatives has been successfully applied to the trace analysis of a wide range of metabolites and environmental contaminants.

Metabolite Analysis:

The analysis of carbonyl-containing metabolites is crucial for understanding various biological processes and disease states. nih.gov PFBHA derivatization followed by GC-MS is a sensitive method for the quantitative analysis of carbonyl compounds in biological matrices. For instance, this technique has been used for the determination of trace levels of hydroxylamine, a known mutagen, in pharmaceutical preparations after derivatization with cyclohexanone. nih.govresearchgate.net Additionally, methods have been developed for the analysis of hydroxylamine in active pharmaceutical ingredients using pre-column derivatization with other reagents. rsc.orgresearchgate.net

Environmental Contaminant Analysis:

Carbonyl compounds are ubiquitous environmental pollutants originating from both natural and anthropogenic sources. Their analysis in air, water, and soil is essential for environmental monitoring and human health risk assessment. Derivatization with PFBHA followed by GC-MS or GC-ECD is a standard method for the determination of aldehydes and ketones in environmental samples. nih.gov This approach has been used to analyze carbonyl compounds in various environmental matrices, including:

Air: PFBHA derivatization is used for the analysis of aldehydes and ketones in ambient and indoor air. nih.gov

Water: This method is employed for the determination of carbonyl compounds in drinking water and wastewater. nih.gov

Soil and Sediment: Derivatization techniques can be applied to extracts from soil and sediment samples to analyze for carbonyl contaminants.

The high sensitivity and selectivity of these methods allow for the detection of environmental contaminants at very low concentrations.

| Analyte Class | Matrix | Derivatizing Agent | Analytical Technique | Reference |

|---|---|---|---|---|

| Carbonyl Compounds | Air | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | GC-MS | nih.gov |

| Hydroxylamine | Pharmaceutical Ingredients | 9-Fluorenylmethyl chloroformate | HPLC-UV | rsc.org |

| Keto Steroids | Biological Samples | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | GC-ECD | |

| Carbonyl Compounds | Drinking Water | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | GC-ECD | nih.gov |

| Hydroxylamine | Drug Substance | Cyclohexanone | GC | nih.govresearchgate.net |

Future Research Directions and Unexplored Avenues for O 4 Chloro 3 Fluorobenzyl Hydroxylamine

Exploration of Novel Biological Targets Beyond IDO1

While IDO1 remains a significant target, the chemical scaffold of O-(4-Chloro-3-fluorobenzyl)hydroxylamine and related hydroxylamine (B1172632) derivatives suggests potential activity against other biological targets. A strategic expansion of screening efforts could unveil new therapeutic applications.

Ribonucleotide Reductase (RNR) Inhibition: N-substituted hydroxylamine compounds have been shown to possess antibacterial activity by acting as radical scavengers that inhibit bacterial RNR, an enzyme essential for DNA synthesis and repair. acs.org Future studies could assess whether this compound or its analogs exhibit similar radical-scavenging properties and can inhibit bacterial RNR, potentially leading to new classes of antibiotics.

Kinase Inhibition: The broader class of trisubstituted hydroxylamines has been successfully incorporated into drug scaffolds as bioisosteres of nitrogen heterocycles, leading to the discovery of potent enzyme inhibitors. nih.gov For instance, a hydroxylamine-containing compound was developed as a brain-penetrant Epidermal Growth Factor Receptor (EGFR) inhibitor for non-small-cell lung cancer. nih.gov This precedent suggests that derivatives of this compound could be designed and screened against various kinase targets implicated in cancer and other diseases.

Nitroxyl (B88944) (HNO) Donation: Certain O-benzyl sulfohydroxamic acid derivatives can act as redox-triggered nitroxyl (HNO) donors. nih.gov HNO is a reactive nitrogen species with distinct pharmacology and therapeutic potential. nih.gov Research could explore whether this compound can be modified to function as a stable precursor that releases HNO under specific physiological conditions, opening avenues in cardiovascular or neuroprotective research.

| Potential Target Class | Rationale for Exploration | Example from Related Compounds |

| Bacterial Enzymes | Hydroxylamine derivatives can act as radical scavengers. acs.org | Inhibition of Ribonucleotide Reductase (RNR) by N-substituted hydroxylamines. acs.org |

| Protein Kinases | The hydroxylamine moiety can serve as a bioisostere for common nitrogen heterocycles in kinase inhibitors. nih.gov | Development of a brain-penetrant EGFR inhibitor containing a trisubstituted hydroxylamine. nih.gov |

| Redox-Signaling Pathways | Modified hydroxylamines can serve as precursors for reactive nitrogen species. nih.gov | O-benzyl sulfohydroxamic acids as redox-triggered Nitroxyl (HNO) donors. nih.gov |

Development of Advanced Catalytic Synthetic Routes

Current synthetic methods for O-benzylhydroxylamines often rely on classical nucleophilic substitution reactions. chemicalbook.comarabjchem.org The development of more sophisticated and efficient catalytic routes would represent a significant advancement, enabling easier access to a wider range of derivatives for screening and development.

Future research should focus on:

Transition Metal-Catalyzed Cross-Coupling: The use of transition metals like copper, palladium, nickel, and cobalt has become an attractive approach for C-N bond formation using hydroxylamine-based electrophilic aminating reagents. vivekanandcollege.ac.in Investigating catalytic systems for the direct O-arylation or O-alkylation of hydroxylamine with substituted benzyl (B1604629) precursors could improve yields, reduce steps, and enhance substrate scope.

Asymmetric Synthesis: For derivatives of this compound that possess chiral centers, developing catalytic asymmetric methods is crucial. Strategies such as the palladium-catalyzed asymmetric hydroaminoxylation of dienes to produce allylic N,O-disubstituted hydroxylamines could be adapted. nih.gov

Novel Synthetic Building Block Strategies: Recent work has demonstrated the use of N-benzylhydroxylamine as a "C1N1 synthon" in [2+2+1] cyclization reactions, breaking from its traditional reaction modes by activating the α-C(sp³)–H bond. rsc.org Exploring whether this compound can participate in similar novel cyclization or bond-formation strategies could lead to the discovery of entirely new molecular scaffolds.

| Synthetic Strategy | Potential Advantage | Relevant Catalyst/Reagent Class |

| Transition Metal Catalysis | Increased efficiency, yield, and substrate scope for C-N bond formation. vivekanandcollege.ac.in | Copper (Cu), Palladium (Pd), Nickel (Ni), Cobalt (Co). vivekanandcollege.ac.in |

| Asymmetric Catalysis | Enantioselective synthesis of chiral hydroxylamine derivatives. nih.gov | Palladium complexes with chiral ligands. nih.gov |

| C-H Activation | Novel reaction pathways and construction of complex heterocyclic systems. rsc.org | In situ generated acyl ketonitrone intermediates. rsc.org |

Investigation of Solid-State Properties and Crystal Engineering

The solid-state properties of a compound, such as its crystal packing, polymorphism, and solubility, are critical for its development as a therapeutic agent or functional material. The structure of this compound, featuring halogen atoms, an aromatic ring, and hydrogen bond donors/acceptors, makes it an excellent candidate for crystal engineering studies.

Role of Halogen Bonding: The presence of both chlorine and fluorine atoms allows for the formation of halogen bonds, which are directional, non-covalent interactions that can be used to control molecular assembly. nih.govacs.org Future work should systematically investigate the formation of halogen bonds (e.g., C-Cl···N, C-F···N, C-Cl···O) in the solid state of the title compound and its co-crystals. mdpi.comnih.gov This could lead to the design of new crystalline forms with improved physical properties.

Interplay of Non-Covalent Interactions: A detailed analysis of the crystal structure would likely reveal a complex interplay between halogen bonds, hydrogen bonds (involving the -ONH2 group), and π-π stacking interactions from the phenyl ring. mdpi.com Understanding how these forces collectively dictate the supramolecular architecture is a fundamental goal of crystal engineering. nih.gov

Co-crystal Formation: A promising avenue is the co-crystallization of this compound with other molecules (co-formers) to create novel multi-component solids. By selecting co-formers with complementary functional groups, it may be possible to tune properties like solubility, stability, and bioavailability without altering the covalent structure of the parent molecule.

Advanced Materials Science Applications

The functional groups within this compound suggest its potential use as a building block in materials science, an area that remains completely unexplored.

Polymer Science: Hydroxylamine and its derivatives are known to be powerful reducing agents and are used in the preparation of polymers. britannica.com The parent compound, hydroxylamine, is consumed almost exclusively to produce Nylon-6. wikipedia.org Research could investigate the potential of this compound as a monomer, chain-transfer agent, or initiator in polymerization reactions. The N-O bond is relatively weak and can be cleaved to generate free radicals, a property that has been exploited in visible-light photochemistry for polymerization initiation. researchgate.net

Self-Assembling Systems: Leveraging the principles of crystal engineering, the compound could be used as a tecton (building block) for the programmed self-assembly of supramolecular structures. The directionality of its halogen and hydrogen bonds could be exploited to form predictable 1D, 2D, or 3D networks, a foundational concept in the design of functional organic materials. nih.gov

Redox-Active Materials: The hydroxylamine moiety is redox-active. This property could be harnessed in the design of functional materials for electronics, sensors, or energy storage, where controlled electron transfer is a key mechanism.

Integration with Chemoinformatic and Machine Learning Approaches for Compound Discovery

Computational methods are accelerating the pace of drug discovery and materials design. Applying these tools to this compound could rapidly identify new opportunities and guide experimental work.

Virtual Screening for New Targets: Using the known structure of this compound as a query, computational docking and virtual screening campaigns can be launched against large libraries of biological targets to identify potential new protein interactions beyond IDO1. nih.govelsevierpure.com

Predictive Modeling for Synthesis and Reactivity: Machine learning (ML) models can be trained on reaction data to predict the outcomes of chemical transformations. drugdiscoverytrends.com Such models could be used to identify optimal conditions for the advanced catalytic routes proposed in section 9.2 or to predict novel reactions for the compound. drugdiscoverytrends.com

Generative Models for Derivative Design: Advanced ML architectures can generate novel molecular structures with desired properties. By combining a generative model with a predictive model for bioactivity (e.g., against a new target), it is possible to design a virtual library of novel derivatives of this compound optimized for a specific function.

Cross-Modal Learning: Emerging AI approaches combine information from different modalities, such as chemical structures and scientific text, to make more accurate predictions. arxiv.org Applying such models could help uncover hidden relationships and propose novel hypotheses for the compound's use by analyzing the vast body of chemical and biological literature. arxiv.org

| Computational Approach | Application for this compound | Desired Outcome |

| Molecular Docking & Virtual Screening | Screening the compound's structure against databases of protein targets. elsevierpure.com | Identification of novel, experimentally testable biological targets. |

| Machine Learning for Reactivity | Training models on datasets of C-N bond forming reactions. drugdiscoverytrends.com | Prediction of optimal synthetic routes and discovery of new reactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with their biological activity. nih.gov | Design principles for creating more potent and selective analogs. |

| Advanced AI Models | Using cross-modal architectures to analyze structural and textual data simultaneously. arxiv.org | Generation of novel hypotheses and prediction of bioactivity for new tasks. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-(4-Chloro-3-fluorobenzyl)hydroxylamine, and what reaction conditions are optimal for high yield?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-chloro-3-fluorobenzyl chloride and hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under inert conditions. Reaction temperatures are maintained at ambient or slightly elevated levels (25–50°C) to balance reactivity and by-product formation. Purification typically involves recrystallization from polar solvents like ethanol or methanol .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the benzyl chloride intermediate. Stoichiometric excess of hydroxylamine (1.2–1.5 equiv.) improves yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.